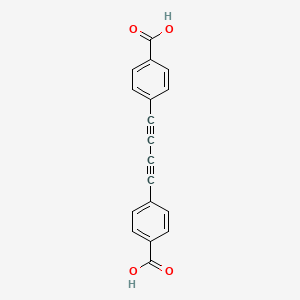

4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzoic acid

Description

Properties

IUPAC Name |

4-[4-(4-carboxyphenyl)buta-1,3-diynyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10O4/c19-17(20)15-9-5-13(6-10-15)3-1-2-4-14-7-11-16(12-8-14)18(21)22/h5-12H,(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YROTZTMCXKTYMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CC#CC2=CC=C(C=C2)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4,4’-(Buta-1,3-diyne-1,4-diyl)dibenzoic acid typically involves the coupling of two benzoic acid derivatives through a butadiyne linkage. One common method involves the Glaser-Hay coupling reaction, where terminal alkynes are coupled in the presence of a copper catalyst . The reaction conditions often include the use of an inert atmosphere and elevated temperatures to facilitate the coupling process . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

4,4’-(Buta-1,3-diyne-1,4-diyl)dibenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the triple bonds in the butadiyne moiety to double or single bonds, altering the compound’s properties.

Substitution: The benzoic acid units can undergo electrophilic aromatic substitution reactions, introducing different functional groups onto the aromatic rings.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,4’-(Buta-1,3-diyne-1,4-diyl)dibenzoic acid has diverse applications in scientific research:

Chemistry: It serves as a precursor for synthesizing more complex organic molecules and polymers.

Materials Science: The compound’s unique structure makes it useful in developing new materials with specific electronic and photonic properties.

Medicinal Chemistry: Researchers explore its potential in drug design and development due to its ability to form stable conjugated systems.

Industry: It is used in the production of advanced materials and as an intermediate in various chemical processes.

Mechanism of Action

The key feature of 4,4’-(Buta-1,3-diyne-1,4-diyl)dibenzoic acid is the presence of the butadiyne linkage. This conjugated system with alternating single and triple bonds allows for electron delocalization, influencing the molecule’s reactivity. While the compound itself may not have a specific biological mechanism of action, its significance lies in its role as a building block for more complex functional molecules.

Comparison with Similar Compounds

Research Findings and Trends

- MOF Stability : Diyne linkers improve thermal stability but may reduce flexibility, impacting dynamic gas adsorption .

- COF Design : Boronic acid derivatives of the diyne linker enable crystalline COFs with applications in proton conduction and photocatalysis .

- Emerging Applications : Hydroxyl-functionalized analogs show promise in optoelectronics due to enhanced hydrogen bonding .

Biological Activity

4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzoic acid (CAS No. 116075-75-3) is an organic compound characterized by its unique structure that includes two benzoic acid units linked by a conjugated butadiyne moiety. This compound has garnered attention in various fields such as organic synthesis, materials science, and medicinal chemistry due to its potential biological activities and unique chemical properties.

Structural Formula

The compound can be represented by the following structural formula:

Synthesis

The synthesis of 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzoic acid typically involves the Glaser-Hay coupling reaction. This reaction couples terminal alkynes in the presence of a copper catalyst to form the desired product.

Reactions

The compound undergoes various chemical reactions:

- Oxidation: Can produce oxidized derivatives.

- Reduction: Triple bonds in the butadiyne moiety can be reduced to double or single bonds.

- Substitution: Electrophilic aromatic substitution can introduce different functional groups onto the aromatic rings.

While specific biological mechanisms for 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzoic acid are not extensively documented, its conjugated system allows for electron delocalization which may influence reactivity and interactions with biological molecules. The potential for forming stable conjugated systems makes it a candidate for further biological investigations.

Case Studies

While specific case studies on 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzoic acid are scarce, several studies on related compounds suggest a promising avenue for exploration:

- Anticancer Activity : A study highlighted that similar alkynyl compounds demonstrated significant cytotoxic effects against various cancer cell lines. This suggests that 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzoic acid may warrant further investigation in cancer research.

- Antimicrobial Potential : Research into dibenzoic acid derivatives has shown efficacy against certain bacterial strains. This could imply that our compound might possess similar properties.

Chemistry and Materials Science

The unique structure of 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzoic acid makes it a valuable building block in organic synthesis and materials science. Its ability to form stable conjugated systems is particularly useful in developing new materials with specific electronic and photonic properties.

Medicinal Chemistry

Due to its structural characteristics, there is ongoing interest in exploring its potential in drug design and development. Its role as a precursor for synthesizing more complex organic molecules positions it as a candidate for therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.